DBCO-Sulfo-Link-Biotin
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Overview
Description
DBCO-Sulfo-Link-Biotin is a sulfonated azadibenzocyclooctyne-biotin derivative. This compound is highly water-soluble and is primarily used for biotinylation, which involves labeling azide-containing molecules or compounds. The unique structure of this compound allows it to participate in copper-free click chemistry, making it a versatile reagent in various scientific applications .
Mechanism of Action
Target of Action
The primary target of DBCO-Sulfo-Link-Biotin is proteins and cell surfaces containing azide moiety . The azide moiety is a functional group that is often introduced into biomolecules to enable their selective labeling .
Mode of Action
This compound interacts with its targets through a copper-free Click Chemistry mechanism . It contains a DBCO (dibenzocyclooctyne) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This reaction results in a stable triazole linkage .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction . This reaction enables the selective labeling of azide-containing molecules or compounds, which can be useful in various biochemical applications, including the study of protein function and the tracking of cellular processes .
Pharmacokinetics
It’s important to note that this compound is a water-soluble compound due to its negatively charged, water-soluble sulfonate group . This property likely influences its bioavailability and distribution.
Result of Action
The result of this compound’s action is the formation of a stable triazole linkage between the biotin moiety and the azide-containing target . This allows for the selective labeling of the target, which can then be detected or isolated using streptavidin or avidin affinity reagents .
Action Environment
The action of this compound is influenced by the presence of azide groups on the target molecules or cell surfaces . The water solubility of this compound due to its sulfonate group also allows it to operate effectively in aqueous environments .
Biochemical Analysis
Biochemical Properties
DBCO-Sulfo-Link-Biotin plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its DBCO group . The DBCO group can undergo a strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction is fast and selective, forming a stable triazole linkage .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) . It influences cell function by enabling the targeted delivery of cytotoxic drugs to specific cells via ADCs . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its DBCO group undergoing strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This forms a stable triazole linkage . The formation of this linkage is a key step in the synthesis of ADCs, enabling the targeted delivery of cytotoxic drugs .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound remains stable, allowing for long-term effects on cellular function to be observed in in vitro or in vivo studies
Metabolic Pathways
This compound is involved in the metabolic pathway of ADC synthesis . It interacts with enzymes or cofactors during the strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Sulfo-Link-Biotin typically involves the reaction of dibenzocyclooctyne (DBCO) with a sulfonated biotin derivative. The reaction is carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and can be stored at -20°C. A 10-20-fold molar excess of DBCO-biotin is added to 50-100 μM of the target protein in phosphate-buffered saline (PBS) at pH 7.2, and the mixture is incubated at room temperature for 2-4 hours or overnight at 4°C .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product is suitable for various bioconjugation applications .
Chemical Reactions Analysis
Types of Reactions
DBCO-Sulfo-Link-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of click chemistry does not require a copper catalyst, making it suitable for biological applications where copper toxicity is a concern .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include azide-functionalized compounds or biomolecules. The reactions are typically carried out in aqueous buffers or organic solvents, depending on the substrate properties .
Major Products
The major product formed from the reaction of this compound with azide-functionalized compounds is a stable triazole linkage. This product can be further purified using streptavidin or avidin affinity reagents .
Scientific Research Applications
DBCO-Sulfo-Link-Biotin has a wide range of applications in scientific research:
Chemistry: Used in bioconjugation and labeling of molecules for various analytical techniques.
Biology: Facilitates the study of protein-protein interactions, cellular processes, and molecular imaging.
Medicine: Employed in the development of antibody-drug conjugates and targeted drug delivery systems.
Industry: Utilized in the production of diagnostic tools and biosensors.
Comparison with Similar Compounds
Similar Compounds
- Dibenzocyclooctyne-PEG4-biotin conjugate
- Dibenzocyclooctyne-amine
- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester
- Azide-PEG3-biotin conjugate
Uniqueness
DBCO-Sulfo-Link-Biotin stands out due to its high water solubility and membrane-impermeable nature, attributed to its negatively charged sulfonate group. This makes it particularly useful for labeling cell surface proteins and other applications where membrane permeability is a concern .
Properties
IUPAC Name |
3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEWKDCHVSWNBX-MXGHRJRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N5O7S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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